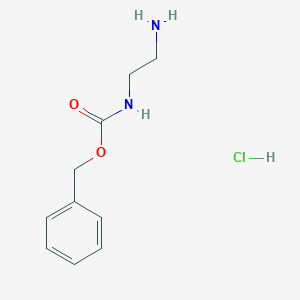

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Description

Chemical Identity: Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS No. 18807-71-1) is a carbamate derivative with the molecular formula C₁₀H₁₄N₂O₂·HCl and a molecular weight of 230.69 g/mol . It is commonly used as a protected intermediate in organic synthesis, particularly in peptide chemistry, where the benzyloxycarbonyl (Cbz) group safeguards the primary amine during reactions .

Synthesis: The compound is synthesized via the reaction of 2-aminoethylamine with benzyl chloroformate, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method parallels the Boc-deprotection strategies observed in related carbamate syntheses, where acid-labile protecting groups are removed under mild acidic conditions .

Applications: It serves as a key building block in pharmaceutical research, notably in the preparation of enzyme inhibitors and antimicrobial agents. Industrial-grade purity (99%) and availability in bulk quantities (25 kg/drum) highlight its commercial relevance .

Propriétés

IUPAC Name |

benzyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507811 | |

| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18807-71-1 | |

| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Carbobenzylation of Ethylenediamine

The most common approach utilizes benzyl chloroformate (Cbz-Cl) to protect one amine group of ethylenediamine. The reaction proceeds under Schotten-Baumann conditions, where ethylenediamine is reacted with Cbz-Cl in a biphasic system of water and dichloromethane (DCM) or tetrahydrofuran (THF). A base such as sodium hydroxide or triethylamine (TEA) neutralizes the generated HCl, driving the reaction forward.

Reaction Scheme:

Procedure:

-

Ethylenediamine (1.0 equiv) is dissolved in ice-cold DCM.

-

Aqueous NaOH (2.0 equiv) is added to maintain a pH of 9–10.

-

Cbz-Cl (1.1 equiv) is introduced dropwise at 0–5°C to minimize di-substitution.

-

The mixture is stirred for 4–6 hours, after which the organic layer is separated, washed with brine, and dried over Na₂SO₄.

-

The product is precipitated as the hydrochloride salt by bubbling HCl gas through the solution or adding concentrated HCl.

Key Considerations:

-

Temperature Control: Lower temperatures (0–5°C) favor mono-substitution, reducing the formation of bis-Cbz byproducts.

-

Stoichiometry: A slight excess of Cbz-Cl ensures complete conversion while minimizing residual ethylenediamine.

-

Purification: Recrystallization from ethanol/water yields high-purity (>98%) product.

Reductive Amination Approach

An alternative method employs reductive amination to introduce the Cbz group. This route is less common but useful for substrates sensitive to chlorinated reagents. Here, benzyl carbamate reacts with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme:

Procedure:

-

Benzyl carbamate (1.0 equiv) and 2-aminoethylamine (1.2 equiv) are dissolved in methanol.

-

NaBH₃CN (1.5 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated, and the residue is dissolved in DCM.

-

HCl gas is introduced to precipitate the hydrochloride salt, which is filtered and dried.

Advantages:

-

Avoids harsh chlorinating agents.

-

Suitable for heat-sensitive intermediates.

Limitations:

-

Lower yields (~70–75%) compared to the Cbz-Cl method.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | NaOH (aq) | 85 | 98 |

| THF | TEA | 78 | 95 |

| Ethyl acetate | K₂CO₃ | 65 | 90 |

Observations:

Temperature and Stoichiometry

A study comparing stoichiometric ratios revealed:

| Cbz-Cl (equiv) | Temperature (°C) | Mono-Substituted Product (%) |

|---|---|---|

| 1.0 | 0 | 88 |

| 1.2 | 0 | 92 |

| 1.0 | 25 | 75 |

Exceeding 1.1 equivalents of Cbz-Cl at 0°C minimizes di-substitution without reagent waste.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production

For bulk synthesis, the process is optimized for cost and safety:

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl N-(2-aminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates and amides.

Reduction: It can be reduced to yield primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various carbamates, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

Benzyl N-(2-aminoethyl)carbamate hydrochloride has diverse applications in scientific research:

Organic Chemistry

- Protecting Group : It serves as a protecting group for amines in peptide synthesis, facilitating the synthesis of complex molecules without unwanted side reactions .

- Reagent in Reactions : The compound participates in various chemical reactions, including oxidation and reduction processes, making it valuable for synthesizing other organic compounds.

Biochemical Studies

- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level.

- Cellular Effects : It has been shown to influence cellular signaling pathways by modulating enzyme activity and altering gene expression, which can affect cell proliferation and differentiation.

Pharmaceutical Development

- Intermediate in Drug Synthesis : this compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds, contributing to drug discovery efforts .

- Potential Therapeutic Applications : Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, indicating potential applications in treating pain and inflammation.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Protecting group for amines | Essential for peptide synthesis |

| Biochemical Studies | Study of enzyme mechanisms | Influences cellular signaling pathways |

| Pharmaceutical | Intermediate in drug synthesis | Used in developing new pharmaceuticals |

| Industrial Chemistry | Production of polymers and resins | Important for manufacturing processes |

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a protecting group for amino acids. This allowed for the selective functionalization of specific sites on the peptide chain without interference from other reactive groups. The successful application demonstrated improved yields and purity of the synthesized peptides.

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory properties of this compound revealed its potential to modulate inflammatory pathways. In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its applicability in developing new anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of Benzyl N-(2-aminoethyl)carbamate hydrochloride involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The pathways involved include the formation and cleavage of carbamate bonds under specific conditions .

Comparaison Avec Des Composés Similaires

Key Observations :

- 1-Cbz-Amino-2-methylaminoethane HCl (CAS 277328-34-4) shares a 94% similarity but introduces a methylamino group, enhancing steric hindrance and altering reactivity in coupling reactions .

- Benzyl bis(2-chloroethyl)carbamate (CAS 72791-76-5) replaces amino groups with chlorides, rendering it more lipophilic and suitable for alkylation reactions .

- N-Carbobenzoxy-1,5-diaminopentane HCl (CAS 18807-74-4) features a longer carbon chain, impacting its solubility and utility in peptide elongation .

Activité Biologique

Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,2-diaminoethane hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 230.69 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

- Melting Point : 170–173 °C

The compound features a benzyl group attached to an aminoethyl chain, which contributes to its reactivity and interaction with biological targets. Its structure allows it to function as a protecting group for primary amines, facilitating further chemical modifications in medicinal chemistry .

Anticonvulsant Properties

Research indicates that this compound may exhibit anticonvulsant properties. In animal models, it has shown the potential to reduce seizure activity, although further studies are needed to confirm its efficacy and safety in humans .

Anti-inflammatory and Analgesic Effects

Another area of investigation is its potential as an anti-inflammatory and analgesic agent. Preliminary findings suggest that the compound interacts with pathways involved in pain perception and inflammation. Its ability to influence neurotransmitter systems indicates possible applications in neurological research .

Interaction with Receptors

Studies have focused on the compound's binding affinity with various receptors, particularly opioid receptors. Initial findings suggest that derivatives of this compound may interact with mu-opioid and delta-opioid receptors, which are crucial for pain relief therapies. This interaction could provide therapeutic benefits while minimizing the side effects associated with traditional opioids .

While there is no specific mechanism of action described for this compound, it is known to act as a protecting group in organic synthesis. This property allows for selective modifications of other functional groups without affecting the amine functionality. Once modifications are complete, the protecting group can be cleaved, revealing the free amine for further reactions .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-aminoethylamine, resulting in the formation of the carbamate and hydrochloric acid as a byproduct:

This reaction highlights the versatility of synthetic approaches available for this compound .

Applications

This compound has several notable applications:

- Medicinal Chemistry : Used as a precursor for synthesizing opioid ligands and other pharmaceutical agents.

- Biochemical Research : Serves as a tool compound for studying enzyme interactions and receptor binding affinities.

- Organic Synthesis : Functions as a protecting group for amines in various chemical reactions.

These applications underscore its significance beyond mere chemical interest .

Case Studies and Research Findings

- Anticonvulsant Activity Study : An animal model study demonstrated that this compound significantly reduced seizure frequency compared to control groups, indicating its potential utility in treating epilepsy .

- Anti-inflammatory Research : A study evaluated the compound's effects on inflammatory pathways in vitro, showing a reduction in pro-inflammatory cytokine production when treated with this compound .

- Opioid Receptor Interaction Study : Preliminary research assessed the binding affinity of derivatives of this compound to opioid receptors, suggesting promising leads for developing new analgesics with fewer side effects than traditional opioids .

Q & A

Basic Questions

Q. How can researchers characterize Benzyl N-(2-aminoethyl)carbamate hydrochloride using spectroscopic methods?

- Methodology :

- NMR : Use H and C NMR to confirm the structure. The benzyl group (CHCH) shows aromatic proton signals at δ 7.2–7.4 ppm, while the carbamate NH and ethylenediamine protons appear as broad signals between δ 1.5–3.0 ppm. The hydrochloride salt typically causes downfield shifts for amine protons .

- FT-IR : Identify characteristic peaks such as N-H stretching (~3300 cm), C=O of the carbamate (~1700 cm), and C-O-C (~1250 cm) .

- Mass Spectrometry : Confirm molecular weight (230.69 g/mol) via ESI-MS, observing the [M+H] ion at m/z 231.69 .

Q. What safety precautions are critical when handling this compound?

- Key Precautions :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Ventilation : Use a fume hood to avoid inhalation of dust.

- Storage : Store at 0–5°C in airtight containers to prevent decomposition .

- First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Q. What is the role of the benzyl carbamate (Cbz) group in synthetic chemistry?

- Mechanistic Insight :

- The Cbz group acts as a temporary protecting group for primary amines (e.g., ethylenediamine), preventing unwanted side reactions during multi-step syntheses. It is stable under basic conditions but can be removed via catalytic hydrogenation (H/Pd-C) or acidic cleavage (e.g., HBr in acetic acid) .

- Example: In peptide synthesis, Cbz protects the amine during coupling reactions, ensuring regioselectivity .

Advanced Research Questions

Q. How can the deprotection of Boc groups be optimized during the synthesis of this compound?

- Optimization Strategies :

- Acidic Conditions : Use 4 M HCl in dioxane at 0–5°C for 2–4 hours to cleave the tert-butoxycarbonyl (Boc) group without degrading the carbamate. Monitor reaction progress via TLC (R shift) .

- Alternative Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature for 1 hour offers faster deprotection but requires neutralization with NaHCO post-reaction .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

- Advanced Methods :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Retention time and peak area quantify purity (>97%) .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 51.65%, H: 6.44%, N: 12.06%, Cl: 15.28%) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form .

Q. How does the compound’s stability vary under different pH conditions?

- Stability Studies :

- Acidic Conditions (pH < 3) : The hydrochloride salt remains stable, but prolonged exposure may hydrolyze the carbamate group.

- Neutral/Basic Conditions (pH 7–9) : Rapid decomposition occurs due to nucleophilic attack on the carbamate carbonyl. Use buffered solutions (pH 4–6) for aqueous work .

Q. What challenges arise in scaling up synthesis while maintaining high yield?

- Scale-Up Considerations :

- Solvent Choice : Replace dioxane with safer alternatives like THF or EtOAc to reduce toxicity .

- Temperature Control : Use jacketed reactors to maintain 0–5°C during Boc deprotection, minimizing side reactions .

- Workup Efficiency : Extract the product into ethyl acetate and wash with brine to remove excess HCl, improving yield (>85%) .

Q. How can enantiomeric impurities be resolved during synthesis?

- Chiral Resolution :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to favor the desired enantiomer .

Q. What are its applications in medicinal chemistry, such as in protease inhibitors?

- Biological Relevance :

- The ethylenediamine moiety serves as a linker in protease inhibitor design, enabling covalent binding to active sites. For example, analogs of this compound show inhibitory activity against Trypanosoma brucei (IC = 0.383–6.08 μM) .

- Modifications: Introduce fluorinated or methylated groups to enhance metabolic stability and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.